Cas no 66700-33-2 (6-tert-butyl-2-methylpyrimidin-4-ol)

6-tert-butyl-2-methylpyrimidin-4-ol structure
66700-33-2 structure
Product Name:6-tert-butyl-2-methylpyrimidin-4-ol
CAS No:66700-33-2
MF:C9H14N2O
MW:166.220262050629
MDL:MFCD16872924
CID:2144207
PubChem ID:135631192
Update Time:2025-09-24

6-tert-butyl-2-methylpyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4-t-butyl-2-methylpyrimidin-6-ol
    • 6-(tert-Butyl)-2-methylpyrimidin-4-ol
    • 6-tert-butyl-2-methylpyrimidin-4-ol
    • STL125443
    • F1967-4140
    • SCHEMBL2719104
    • 2-methyl-4-hydroxy-6-tert.-butyl-pyrimidine
    • AKOS005726021
    • AKOS015830892
    • SCHEMBL12986514
    • FWEQJBRRCSMYRJ-UHFFFAOYSA-N
    • EN300-1224795
    • 6-(tert-butyl)-2-methyl-4-pyrimidinol
    • 66700-33-2
    • 6-tert-butyl-2-methylpyrimidin-4(3H)-one
    • SCHEMBL20579066
    • DB-367974
    • 4-tert-butyl-2-methyl-1H-pyrimidin-6-one
    • MDL: MFCD16872924
    • Inchi: 1S/C9H14N2O/c1-6-10-7(9(2,3)4)5-8(12)11-6/h5H,1-4H3,(H,10,11,12)
    • InChI Key: FWEQJBRRCSMYRJ-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(C)(C)C)N=C(C)N1

Computed Properties

  • Exact Mass: 166.110613074Da
  • Monoisotopic Mass: 166.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.5Ų

6-tert-butyl-2-methylpyrimidin-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Enamine
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